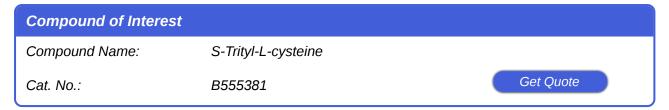


S-Trityl-L-cysteine (STLC) as a Tool for Studying Apoptosis Pathways

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

S-Trityl-L-cysteine (STLC) is a potent, selective, and reversible allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a motor protein essential for establishing the bipolar mitotic spindle during cell division.[2][3] By inhibiting Eg5, STLC prevents centrosome separation, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest at the G2/M phase of the cell cycle.[2][4] This prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis, making STLC a valuable chemical tool for studying the signaling pathways that link mitotic catastrophe to apoptosis.[1]

Mechanism of Action: From Mitotic Arrest to Apoptosis

STLC binds to an allosteric pocket in the Eg5 motor domain, distinct from the ATP- and microtubule-binding sites.[4] This binding inhibits the ATPase activity of Eg5, which is necessary for it to generate the force required for spindle pole separation.[2][6] The cellular consequences are:

• Inhibition of Bipolar Spindle Formation: Cells treated with STLC are unable to form a normal bipolar spindle, resulting in a monoastral spindle phenotype.[1][2]

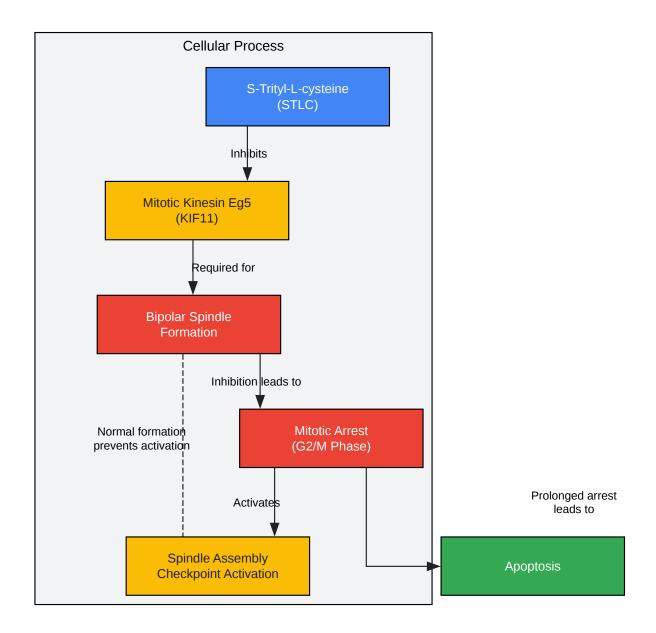
Methodological & Application



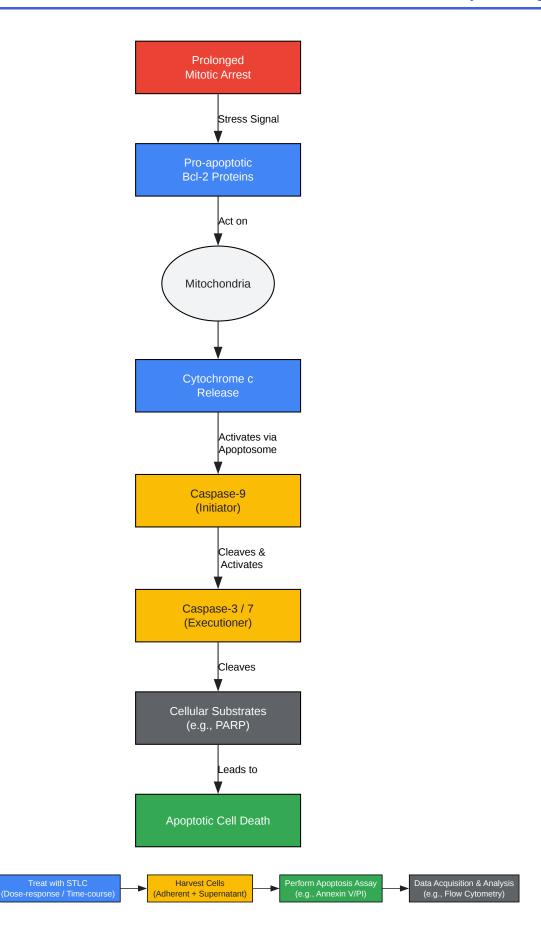


- Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached kinetochores due to the defective spindle activates the Spindle Assembly Checkpoint (SAC).[5][7] This checkpoint activation prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase, thus arresting the cell in mitosis.[5]
- Prolonged Mitotic Arrest: The sustained mitotic arrest caused by STLC is a critical stress signal for the cell.[1][5]
- Induction of Apoptosis: If the mitotic arrest is prolonged and the defect cannot be resolved, the cell initiates apoptosis.[1][7] Studies have shown that STLC-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway.[5][7]









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